molecular formula C10H13NO2 B15233688 2-(1-Aminopropyl)benzoicacid

2-(1-Aminopropyl)benzoicacid

Cat. No.: B15233688
M. Wt: 179.22 g/mol
InChI Key: RYWMDKBZWWSZPI-UHFFFAOYSA-N
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Description

2-(1-Aminopropyl)benzoic acid is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid, where the carboxyl group is substituted with a 1-aminopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminopropyl)benzoic acid typically involves the reaction of benzoic acid with 1-aminopropane under specific conditions. One common method is the amidation reaction, where benzoic acid is reacted with 1-aminopropane in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of 2-(1-Aminopropyl)benzoic acid may involve a continuous flow process to enhance yield and efficiency. The use of catalysts such as boron trifluoride or aluminum chloride can further improve the reaction rate and selectivity. The product is then purified through crystallization or distillation to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Aminopropyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 2-(1-Aminopropyl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(1-Aminopropyl)benzoic acid is unique due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-(1-aminopropyl)benzoic acid

InChI

InChI=1S/C10H13NO2/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13)

InChI Key

RYWMDKBZWWSZPI-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1C(=O)O)N

Origin of Product

United States

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